2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidinone, an indole, a benzyl group, and an acetamide. The presence of these groups suggests that this compound could have interesting biological activity, but without specific studies, it’s hard to say for sure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the indole and pyrimidinone parts of the molecule could be formed using techniques common in organic chemistry, such as condensation reactions or cyclizations . The tolyl group could be introduced using a reaction like a Williamson etherification .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the indole and pyrimidinone rings suggests that this compound could have interesting electronic properties, as these types of structures are often seen in biologically active compounds .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the other reactants present. The indole and pyrimidinone parts of the molecule could potentially undergo a variety of reactions, including nucleophilic substitutions or additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its size, shape, and the functional groups it contains would all influence its properties .Scientific Research Applications
Synthesis and Antimicrobial Properties
A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, similar in structure to the specified compound, were synthesized and evaluated for their antimicrobial activities. These compounds demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating potential applications in the development of new antimicrobial agents (Debnath & Ganguly, 2015).
Anticancer Activity
Compounds structurally related to 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide, specifically N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid and its analogues, were synthesized and showed significant anticancer activity in both in vitro and in vivo models. These findings suggest potential applications in cancer treatment and drug development (Su et al., 1986).
Anti-inflammatory Activities
The synthesis of thiazolo[3,2-a]pyrimidine derivatives, which share structural similarities with the compound , demonstrated moderate anti-inflammatory activities in experimental models. These findings indicate the potential of such compounds in the development of new anti-inflammatory drugs (Tozkoparan et al., 1999).
Antioxidant Properties
Research on N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, which are structurally analogous to the specified compound, showed considerable antioxidant activity. This suggests potential applications in the development of new antioxidant agents for medical or nutritional use (Gopi & Dhanaraju, 2020).
Future Directions
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2/c1-17-7-10-20(11-8-17)30-24(33)15-32-23-12-9-18(2)13-21(23)25-26(32)27(34)31(16-29-25)14-19-5-3-4-6-22(19)28/h3-13,16H,14-15H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPUTUDNZYOSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.